molecular formula C10H8N2O2 B13657390 3-Aminoisoquinoline-4-carboxylic acid

3-Aminoisoquinoline-4-carboxylic acid

Cat. No.: B13657390
M. Wt: 188.18 g/mol
InChI Key: NOUXXFTXULJQGW-UHFFFAOYSA-N
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Description

3-Aminoisoquinoline-4-carboxylic acid is a heterocyclic organic compound that features an isoquinoline core with an amino group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method relies on the intrinsic nature of the nitrogen substrates used, with ammonia or primary amines typically yielding good results . Another method involves the cyclocondensation of arylmethylazapropenylium perchlorates or the Cu(I)-catalyzed cyclocondensation of o-iodobenzylamine and acetonitriles .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate (KMnO4)

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride

    Reduction: Reduced derivatives of the parent compound

    Substitution: A wide range of substituted isoquinoline derivatives

Mechanism of Action

The mechanism of action of 3-aminoisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate biological responses . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

3-Aminoisoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of both the amino group at the 3-position and the carboxylic acid group at the 4-position makes this compound unique. This dual functionality allows for diverse chemical reactivity and the potential for various applications in different fields.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-aminoisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h1-5H,(H2,11,12)(H,13,14)

InChI Key

NOUXXFTXULJQGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C(=O)O)N

Origin of Product

United States

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